3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
説明
The compound 3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a heterocyclic organic molecule featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group. The trifluoropropanone moiety introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity in biological or material science applications.
特性
IUPAC Name |
3,3,3-trifluoro-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-12-5-2-3-7-14(12)17-22-15(26-23-17)9-13-6-4-8-24(11-13)16(25)10-18(19,20)21/h2-3,5,7,13H,4,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRPHJKHLWITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one (often referred to as TFOP) is a synthetic derivative characterized by the presence of trifluoromethyl and oxadiazole moieties. These structural components are known to enhance biological activity in various pharmacological contexts. This article focuses on the biological activity of TFOP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TFOP is a complex organic molecule with the following structural formula:
Key Structural Features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Oxadiazole Ring : Known for its bioactivity, particularly in antimicrobial and anticancer applications.
- Piperidine Moiety : Often associated with analgesic and psychoactive properties.
TFOP exhibits a range of biological activities attributed to its unique chemical structure. The following mechanisms have been identified through various studies:
- Inhibition of Enzymatic Activity : TFOP has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis .
- Antimicrobial Properties : The oxadiazole component contributes to potent antimicrobial effects against various pathogens. Studies have indicated that derivatives of oxadiazoles can disrupt bacterial cell wall synthesis .
- Anticancer Activity : Preliminary data suggest that TFOP may induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly relevant in the context of leukemia and solid tumors .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of TFOP against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that TFOP exhibited significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Potential
In vitro assays were conducted using human leukemia cell lines treated with varying concentrations of TFOP. The compound demonstrated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
類似化合物との比較
(a) Core Scaffold Variations
The piperidine-oxadiazole scaffold is common in several compounds:
- 1-{3-Fluoro-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propan-1-one (): Replaces the o-tolyl group with pyridinyl, introducing a basic nitrogen atom. This substitution may enhance water solubility but reduce lipophilicity compared to the methylphenyl group .
- 3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile (): Substitutes o-tolyl with thiophene, altering electronic properties (sulfur atom vs.
(b) Ketone Group Modifications
- 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (): Replaces trifluoropropanone with a phenylthio-propanone group. The sulfur atom increases molecular weight (425.5 vs. ~350–400 for the main compound) and may impact redox behavior .
Key Observations :
- Electron-Withdrawing Effects: The trifluoropropanone group in the main compound likely increases metabolic stability compared to non-fluorinated ketones (e.g., ).
- Aromatic Substituents : o-Tolyl (methylphenyl) provides steric bulk and moderate hydrophobicity, whereas fluorophenyl () or thiophene () substituents alter electronic and steric profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3,3-trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one, and how can purity be optimized?
- Methodology : The compound’s core structure (piperidine linked to 1,2,4-oxadiazole and trifluoromethyl ketone) suggests a multi-step synthesis. A plausible route involves:
- Step 1 : Coupling a pre-synthesized 3-(o-tolyl)-1,2,4-oxadiazole-methylpiperidine intermediate with a trifluoropropanone derivative.
- Step 2 : Use peptide coupling reagents like HOBt/TBTU in anhydrous DMF with NEt₃ to form the ketone linkage, as demonstrated for analogous piperazine-based trifluoromethyl ketones .
- Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : Use and NMR to confirm the trifluoromethyl group and piperidine/oxadiazole ring connectivity. NMR resolves carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragment patterns.
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), compare bond lengths/angles to related structures like 3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodology : Prioritize assays based on structural analogs:
- Kinase Inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) due to trifluoromethyl ketone’s electrophilic reactivity.
- CYP450 Enzymes : Evaluate metabolic stability via liver microsomal assays (e.g., human CYP3A4) .
- Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values.
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodology :
- Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinity to suspected targets like kinases or GPCRs.
- Off-Target Profiling : Employ proteome-wide affinity pulldown assays with SILAC (stable isotope labeling by amino acids in cell culture) to identify non-specific interactions .
Q. What strategies improve the metabolic stability of this compound while retaining activity?
- Methodology :
- Structural Modifications : Replace labile groups (e.g., methylene in oxadiazole) with bioisosteres like 1,3,4-oxadiazole or pyridine rings, as seen in analogs with enhanced stability .
- Prodrug Design : Introduce ester or carbamate moieties at the piperidine nitrogen to shield metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
- In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots and guide synthetic modifications .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodology :
- Scaffold Diversification : Synthesize derivatives with variations in:
- Oxadiazole substituents (e.g., replace o-tolyl with 3-fluoro-4-methylphenyl, as in thiazolidinone analogs ).
- Piperidine substitution patterns (e.g., 3-methyl vs. 4-ethoxy groups).
- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with biological endpoints (IC₅₀, solubility) .
Q. What computational methods are effective for predicting binding modes of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies and prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
